molecular formula C15H15NO B13901602 1,4-Dicyclopropylindole-3-carbaldehyde

1,4-Dicyclopropylindole-3-carbaldehyde

Cat. No.: B13901602
M. Wt: 225.28 g/mol
InChI Key: NREHYFIHVADIEX-UHFFFAOYSA-N
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Description

1,4-Dicyclopropylindole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their significant roles in various biological processes and their potential therapeutic applications

Preparation Methods

The synthesis of 1,4-Dicyclopropylindole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the indole ring and the incorporation of cyclopropyl groups . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,4-Dicyclopropylindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,4-Dicyclopropylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling and metabolic processes, contributing to its biological effects .

Comparison with Similar Compounds

1,4-Dicyclopropylindole-3-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its cyclopropyl groups, which can influence its chemical reactivity and biological activity.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research and industry

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1,4-dicyclopropylindole-3-carbaldehyde

InChI

InChI=1S/C15H15NO/c17-9-11-8-16(12-6-7-12)14-3-1-2-13(15(11)14)10-4-5-10/h1-3,8-10,12H,4-7H2

InChI Key

NREHYFIHVADIEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=CC=C2)N(C=C3C=O)C4CC4

Origin of Product

United States

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